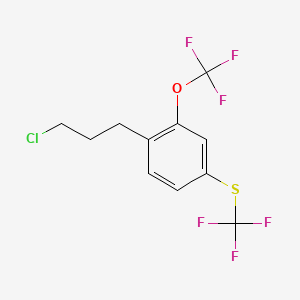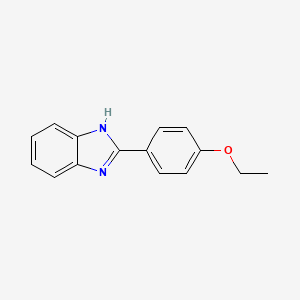
1-Triphenylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triphenylenol is an organic compound with the molecular formula C18H12O It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Vorbereitungsmethoden
1-Triphenylenol can be synthesized through several methods. One common synthetic route involves the trimerization of benzyne, which can be trapped with a biphenyl derivative to form triphenylene . The hydroxylation of triphenylene can then be achieved using specific reagents and conditions to produce this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-Triphenylenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-Triphenylenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and π-conjugation.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets and disrupt biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-Triphenylenol involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the structure and function of biological molecules, leading to various biological effects. The compound’s planar structure and delocalized π-electron system enable it to interact with DNA, proteins, and other cellular components, potentially disrupting normal cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Triphenylenol can be compared to other similar compounds, such as:
Triphenylene: The parent compound, which lacks the hydroxyl group, has similar aromatic properties but different reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, which has different electronic properties and reactivity.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to distinct chemical and physical properties.
This compound’s uniqueness lies in its hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76885-34-2 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
triphenylen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11,19H |
InChI-Schlüssel |
CATVHUNBFWPEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)







![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)

![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)


